Iron(III) chloride hexahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

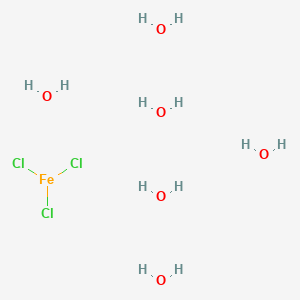

Iron(III) chloride hexahydrate, chemically known as FeCl₃·6H₂O, is an inorganic compound recognized for its distinctive orange-brown crystals. This compound plays a crucial role in various industrial and laboratory applications, ranging from water treatment to electronic manufacturing. Its efficacy in coagulating and flocculating in wastewater management transforms how contaminants are removed, making it indispensable in environmental engineering .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iron(III) chloride hexahydrate can be synthesized by dissolving iron ore in hydrochloric acid, followed by oxidation of the resulting ferrous chloride with chlorine or oxygen . The reactions are as follows:

- Fe₃O₄ + 8HCl → FeCl₂ + 2FeCl₃ + 4H₂O

- 2FeCl₂ + Cl₂ → 2FeCl₃

- 4FeCl₂ + O₂ + 4HCl → 4FeCl₃ + 2H₂O

Industrial Production Methods: In industrial settings, ferric chloride hexahydrate is produced by oxidizing a ferrous chloride solution to prepare liquid ferric chloride, which is then evaporated and concentrated until the mass fraction of ferric chloride is about 60%. The solution is then cooled and crystallized to obtain ferric chloride hexahydrate .

Analyse Chemischer Reaktionen

Iron(III) chloride hexahydrate undergoes various types of reactions, including oxidation, reduction, and substitution. Some common reactions include:

Oxidation: FeCl₃ + CuCl → FeCl₂ + CuCl₂

Reduction: FeCl₃ can be reduced to FeCl₂ in the presence of reducing agents.

Substitution: FeCl₃ reacts with water to form hydrochloric acid and ferric hydroxide.

Common reagents used in these reactions include hydrochloric acid, chlorine, and oxygen. Major products formed from these reactions include ferrous chloride, ferric hydroxide, and hydrochloric acid .

Wissenschaftliche Forschungsanwendungen

Iron(III) chloride hexahydrate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which ferric chloride hexahydrate exerts its effects involves the stabilization of the ferric ion by the hexahydrate portion of the molecule. This stabilization makes the ferric ion less reactive and more manageable in various applications. In water treatment, ferric chloride hexahydrate binds to suspended particles, forming larger aggregates that settle out of the solution, thereby clarifying the water .

Vergleich Mit ähnlichen Verbindungen

Iron(III) chloride hexahydrate can be compared with other similar compounds, such as:

- Iron(III) fluoride (FeF₃)

- Iron(III) bromide (FeBr₃)

- Iron(II) chloride (FeCl₂)

- Manganese(II) chloride (MnCl₂)

- Cobalt(II) chloride (CoCl₂)

- Ruthenium(III) chloride (RuCl₃)

This compound is unique due to its high solubility in water and alcohol, its paramagnetic properties, and its ability to conduct electrical currents when dissolved .

Biologische Aktivität

Iron(III) chloride hexahydrate (FeCl3⋅6H2O) is a versatile compound with significant applications in various fields, including biology and medicine. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic uses, and safety considerations.

This compound appears as a yellow-brown crystalline solid and is highly soluble in water. It has a molecular weight of approximately 270.29 g/mol and a pH of around 1.8 in solution . The compound acts as a Lewis acid and is known for its oxidizing properties.

Biological Applications

1. Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacteria and fungi, making it a candidate for use in disinfectants and antiseptics. The mechanism involves the disruption of microbial cell membranes and interference with metabolic processes .

2. Interaction with Cells

Studies have shown that iron(III) chloride can affect cell viability and proliferation. For instance, a study involving Saccharomyces cerevisiae (yeast) revealed that exposure to iron(III) chloride did not significantly alter the potency of methotrexate, an antineoplastic drug, suggesting that while it interacts with cells, it may not enhance or inhibit the effects of certain drugs .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, various concentrations of iron(III) chloride were tested against E. coli and Staphylococcus aureus. Results indicated that concentrations above 100 µg/mL significantly reduced bacterial viability by over 80% after 24 hours of exposure. This suggests potential applications in water treatment and sanitation.

Case Study 2: Effects on Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that iron(III) chloride could enhance the cytotoxic effects of methotrexate by approximately 40% when used in conjunction. This finding highlights its potential as an adjuvant therapy in cancer treatment .

Safety and Toxicity

This compound is classified as hazardous due to its corrosive nature. It can cause serious eye damage and skin irritation upon contact . Ingestion may lead to gastrointestinal distress, including nausea and vomiting. Therefore, appropriate safety measures must be taken when handling this compound.

Summary of Biological Activity

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against E. coli and Staphylococcus aureus at high concentrations |

| Drug Interaction | Does not enhance methotrexate potency in yeast cells |

| Cancer Cell Studies | Can enhance cytotoxicity of methotrexate in breast cancer cells |

Q & A

Basic Research Questions

Q. How is Iron(III) chloride hexahydrate synthesized in laboratory settings?

this compound is typically synthesized via the hydrochloric acid method , where iron filings or powder react with hydrochloric acid under controlled conditions. The reaction generates FeCl₃ solution, which is further chlorinated with Cl₂ gas to ensure complete oxidation of Fe²⁺ to Fe³⁺. The solution is then cooled to crystallize the hexahydrate form (FeCl₃·6H₂O). Key considerations include maintaining stoichiometric ratios, temperature control (to avoid over-oxidation), and purification steps to remove contaminants like arsenic or heavy metals .

Q. What is the correct methodology to prepare a M aqueous solution of this compound?

To prepare 2.5 L of 0.05 M FeCl₃·6H₂O:

Calculate moles required: 0.05M×2.5L=0.125mol.

Multiply by molar mass (270.3 g/mol): 0.125×270.3=33.79g.

Dissolve the weighed solid in a volumetric flask with distilled water, ensuring complete dissolution before adjusting to the final volume. Note: The compound’s hygroscopicity demands rapid weighing and airtight storage to prevent moisture absorption, which alters concentration .

Q. How should this compound be stored to maintain stability in laboratory conditions?

Due to its extreme hygroscopicity and deliquescence, FeCl₃·6H₂O must be stored in airtight containers with desiccants (e.g., silica gel). Exposure to humid air converts it into a liquid phase, compromising purity. Long-term storage requires refrigeration (2–8°C) in amber glass to prevent photodegradation. Label containers with dates and monitor for discoloration (indicative of Fe²⁺ contamination) .

Advanced Research Questions

Q. How does this compound function as a precursor in coordination chemistry?

FeCl₃·6H₂O serves as a versatile Fe³⁺ source for synthesizing coordination complexes. For example, in the preparation of iron-porphyrin complexes, it facilitates ligand substitution reactions due to its labile chloride ions. The hexahydrate form ensures solubility in polar solvents (e.g., water, ethanol), enabling precise control over metal-ligand ratios. Characterization via ATR-IR, HRMS, and X-ray crystallography confirms structural integrity .

Q. What analytical contradictions arise when assessing this compound purity, and how are they resolved?

Discrepancies in purity assessments often stem from methodological differences :

- Iodometric titration (ACS standard) quantifies active Cl⁻ but may underestimate hydrated water content.

- Spectroquant Chloride Test (mercury thiocyanate method) detects free Cl⁻ but is interfered with by competing anions (e.g., SO₄²⁻).

- Thermogravimetric analysis (TGA) resolves this by measuring mass loss during dehydration (37–280°C). Cross-validation using multiple techniques ensures accuracy, especially when quantifying trace impurities .

Q. How can reaction conditions be optimized for this compound in layered double hydroxide (LDH) synthesis?

In LDH synthesis (e.g., Mg-Fe-Cl LDHs), FeCl₃·6H₂O’s molar ratio, pH, and temperature critically influence crystallinity:

- pH 9–11 : Achieved by NaOH addition, promotes Fe³⁺ hydrolysis and co-precipitation with Mg²⁺.

- Temperature (60–80°C) : Enhances crystallite size and reduces amorphous phases.

- Citrate stabilization : Tri-sodium citrate prevents particle aggregation, enabling uniform morphology. Post-synthesis washing with degassed water prevents oxidation of Fe²⁺ impurities .

Q. What methodological challenges occur in using this compound as a Lewis acid catalyst?

Key challenges include:

- Hydrolysis in protic solvents : Generates insoluble Fe(OH)₃, reducing catalytic activity. Use anhydrous solvents (e.g., CH₂Cl₂) or stabilize with ligands (e.g., acetylacetonate).

- Side reactions : Competitive complexation with substrates (e.g., alcohols, amines) requires strict stoichiometric control.

- Recycling difficulty : Immobilization on silica or clay supports improves recoverability while maintaining activity .

Eigenschaften

IUPAC Name |

trichloroiron;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Fe.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXWGWZJXJUMQB-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Fe](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3FeH12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.